DNA crosslinker 4 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

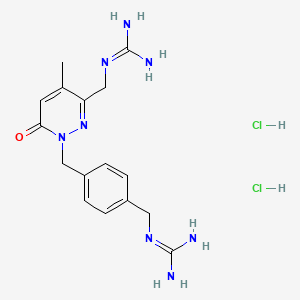

Molecular Formula |

C16H24Cl2N8O |

|---|---|

Molecular Weight |

415.3 g/mol |

IUPAC Name |

2-[[4-[[3-[(diaminomethylideneamino)methyl]-4-methyl-6-oxopyridazin-1-yl]methyl]phenyl]methyl]guanidine;dihydrochloride |

InChI |

InChI=1S/C16H22N8O.2ClH/c1-10-6-14(25)24(23-13(10)8-22-16(19)20)9-12-4-2-11(3-5-12)7-21-15(17)18;;/h2-6H,7-9H2,1H3,(H4,17,18,21)(H4,19,20,22);2*1H |

InChI Key |

PMSABKWLGHMEBL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)N(N=C1CN=C(N)N)CC2=CC=C(C=C2)CN=C(N)N.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to DNA Crosslinker 4 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Function and Mechanism of Action

DNA Crosslinker 4 Dihydrochloride is a potent binder of the minor groove of DNA, exhibiting inhibitory activity against various cancer cell lines.[1][2] Its primary function is to act as a DNA alkylating agent, which leads to the formation of covalent crosslinks within the DNA structure. This action disrupts essential cellular processes such as DNA replication and transcription, ultimately inducing cytotoxicity in rapidly dividing cancer cells.[3] The molecule is utilized in anticancer research.[1][2][4][5]

While the precise mechanism of DNA crosslinking by this specific molecule is not extensively detailed in publicly available literature, it is understood to operate through a mechanism common to minor groove alkylating agents. These agents are designed to first bind non-covalently to the minor groove of the DNA, often with a preference for AT-rich sequences.[6] This initial binding event positions the reactive alkylating moieties of the molecule in close proximity to nucleophilic sites on the DNA bases, typically the N3 position of adenine.[6] This proximity facilitates a subsequent covalent reaction, leading to the formation of a DNA adduct. Depending on the structure of the crosslinker, this can result in either intrastrand (within the same DNA strand) or interstrand (between opposite DNA strands) crosslinks. Interstrand crosslinks are particularly cytotoxic as they prevent the separation of the DNA strands, a critical step in both replication and transcription.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Concentration (μM) | Inhibition (%) | IC50 (μM) |

| NCI-H460 | 100 | 34 | Not Reported |

| A2780 | 100 | 59 | 21 ± 1[1] |

| MCF-7 | 100 | 22 | Not Reported |

Table 2: DNA Binding Affinity of Related DNA Minor Groove Binders

| Compound | ΔTm (°C) |

| DNA crosslinker 1 dihydrochloride | 1.1[3][4] |

| DNA crosslinker 2 dihydrochloride | 1.2[4][5] |

| DNA crosslinker 3 dihydrochloride | 1.4[3][4][5] |

Experimental Protocols

Detailed experimental protocols for the use of this compound are not widely published. However, based on its function, the following standard protocols would be applicable for its characterization. Researchers should optimize these protocols for their specific experimental setup.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a series of dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO or PBS).

-

Incubation: Incubate the plate for a period of 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Formazan (B1609692) Solubilization: Aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DNA Melting Temperature (Tm) Analysis

This protocol is used to assess the binding of this compound to DNA.

-

Sample Preparation: Prepare solutions of double-stranded DNA (e.g., calf thymus DNA or a specific oligonucleotide) at a known concentration in a suitable buffer (e.g., phosphate (B84403) buffer with NaCl).

-

Compound Addition: Add varying concentrations of this compound to the DNA solutions. Include a DNA-only control.

-

Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a temperature controller. Set the instrument to monitor the absorbance at 260 nm.

-

Melting Curve Acquisition: Gradually increase the temperature of the samples from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute). Record the absorbance at each temperature increment.

-

Data Analysis: Plot the absorbance as a function of temperature to obtain the DNA melting curve. The Tm is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the transition in the melting curve. Calculate the ΔTm by subtracting the Tm of the DNA-only control from the Tm of the DNA with the compound.

Visualizations

Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism of action for a generic DNA minor groove alkylating agent, which is believed to be the operational mechanism of this compound.

Caption: Proposed mechanism of DNA crosslinking and induced cytotoxicity.

Experimental Workflow for Cytotoxicity and DNA Binding Analysis

The following diagram outlines the general experimental workflow for characterizing the activity of this compound.

Caption: Workflow for evaluating cytotoxicity and DNA binding.

Disclaimer: This document is intended for informational purposes for research professionals. The experimental protocols provided are general guidelines and should be optimized for specific laboratory conditions. The mechanism of action described is based on the known functions of related compounds and may not represent the complete or exact mechanism of this compound.

References

An In-depth Technical Guide on DNA Crosslinker 4 Dihydrochloride as a DNA Minor Groove Binder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DNA crosslinker 4 dihydrochloride (B599025), a potent DNA minor groove binder with potential anticancer applications. This document details its mechanism of action, quantitative biophysical and cytotoxic data, and the experimental protocols for its evaluation.

Introduction

DNA crosslinking agents are a cornerstone of cancer chemotherapy, inducing covalent bonds between DNA strands to disrupt replication and transcription, ultimately leading to cell death.[1][2] Many of these agents, including DNA crosslinker 4 dihydrochloride, exert their effects by binding to the minor groove of the DNA double helix.[3] The minor groove offers a binding site for molecules with a concave shape, aromatic rings, and cationic charges, allowing for non-covalent interactions that can precede covalent crosslinking.[3][4] this compound belongs to a series of novel pyridazin-3(2H)-one-based guanidine (B92328) derivatives designed to act as DNA minor groove binders.[3]

Mechanism of Action

This compound is a potent DNA minor groove binder.[5] Its proposed mechanism of action involves the binding to the A-T rich regions of the DNA minor groove. This interaction is facilitated by the molecule's structural features, which allow it to fit snugly within the groove. While the "crosslinker" nomenclature suggests the ability to form covalent bonds with DNA, the primary characterization of this compound series has focused on their DNA binding affinity and cytotoxic effects.

The binding of this compound to the minor groove stabilizes the DNA duplex, which can be measured by an increase in the DNA melting temperature (Tm). This stabilization can interfere with the binding of essential DNA-binding proteins and enzymes, disrupting normal cellular processes such as transcription and replication, and ultimately leading to apoptosis in cancer cells.[3]

Quantitative Data

The DNA binding affinity and cytotoxic activity of this compound (referred to as compound 4 in the source literature) and its analogs have been quantitatively evaluated.[3]

DNA Binding Affinity

The DNA binding affinity was determined by measuring the change in the melting temperature (ΔTm) of calf thymus DNA in the presence of the compound. A higher ΔTm value indicates stronger binding and stabilization of the DNA duplex.

| Compound | Structure | ΔTm (°C)[3] |

| 1 (DNA crosslinker 1 dihydrochloride) | Bis-guanidinium | 1.1 |

| 2 (DNA crosslinker 2 dihydrochloride) | Bis-guanidinium | 1.2 |

| 3 (DNA crosslinker 3 dihydrochloride) | Bis-guanidinium | 1.4 |

| 4 (this compound) | Bis-guanidinium | 1.0 |

Table 1: DNA Binding Affinity of Pyridazin-3(2H)-one-Based Guanidine Derivatives.

In Vitro Cytotoxicity

The antiproliferative activity of this compound and its analogs was assessed against a panel of human cancer cell lines. The data is presented as the percentage of cell viability inhibition at a concentration of 10 μM.[3]

| Compound | NCI-H460 (Lung Cancer) % Inhibition[3] | A2780 (Ovarian Cancer) % Inhibition[3] | MCF-7 (Breast Cancer) % Inhibition[3] |

| 1 | 46 | 13 | 41 |

| 2 | 43 | 19 | 36 |

| 3 | 43 | 24 | 33 |

| 4 | 39 | 22 | 30 |

Table 2: In Vitro Cytotoxicity of Pyridazin-3(2H)-one-Based Guanidine Derivatives at 10 μM.

Experimental Protocols

The following are the detailed experimental methodologies for the key experiments cited in the evaluation of this compound.

DNA Thermal Denaturation Experiments

This protocol is used to determine the DNA binding affinity of the compounds by measuring the change in the melting temperature of DNA.

Materials:

-

Calf thymus DNA (ct-DNA)

-

Phosphate (B84403) buffer (10 mM, pH 7.0)

-

The test compound (e.g., this compound)

-

UV-visible spectrophotometer with a temperature controller

Procedure:

-

Prepare a stock solution of ct-DNA in phosphate buffer. The concentration should be such that the absorbance at 260 nm is approximately 1.0.

-

Prepare solutions of the test compound at the desired concentration in phosphate buffer.

-

In a quartz cuvette, mix the ct-DNA solution with the compound solution to achieve a final desired compound-to-DNA molar ratio. A control sample containing only ct-DNA in buffer should also be prepared.

-

Place the cuvette in the spectrophotometer and monitor the absorbance at 260 nm.

-

Increase the temperature gradually from 30 to 90 °C at a rate of 1 °C/min.

-

Record the absorbance at each temperature increment.

-

The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the sigmoidal melting curve.

-

Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control (DNA alone) from the Tm of the sample containing the compound.

Antiproliferative Activity Assay

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., NCI-H460, A2780, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Test compound solutions in DMSO

-

Sulforhodamine B (SRB) solution

-

Trichloroacetic acid (TCA)

-

Tris buffer

Procedure:

-

Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration should be kept below 0.5%.

-

Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control.

-

Incubate the plates for 48 hours at 37 °C in a humidified atmosphere with 5% CO2.

-

After incubation, fix the cells by gently adding cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4 °C.

-

Wash the plates five times with distilled water and allow them to air dry.

-

Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye by adding 10 mM Tris buffer to each well.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell viability inhibition relative to the vehicle control.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of the pyridazin-3(2H)-one-based guanidine derivatives.

Caption: Experimental workflow from synthesis to biological evaluation.

Structure-Activity Relationship

The following diagram illustrates the structural relationship and the general trend observed in the biological activity of the studied compounds.

Caption: Structure-activity relationship of the compound series.

References

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of new pyridazin-3(2H)-one derivatives orchestrating oxidative stress in human triple-negative breast cancer (MDA-MB-468) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

In-depth Technical Guide: Inhibitory Activity of DNA Crosslinker 4 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DNA Crosslinker 4 Dihydrochloride is a potent DNA minor groove binder that has demonstrated significant inhibitory activity against various cancer cell lines. This document provides a comprehensive overview of its mechanism of action, quantitative inhibitory data, detailed experimental protocols for assessing its activity, and a visualization of the key signaling pathways involved in the cellular response to the DNA damage it induces. As a DNA crosslinking agent, this compound represents a promising candidate for further anti-cancer research and development.

Core Mechanism of Action

This compound exerts its cytotoxic effects by binding to the minor groove of DNA. This interaction can lead to the formation of interstrand crosslinks (ICLs), which are highly toxic lesions that covalently link the two strands of the DNA double helix.[1] These ICLs physically obstruct critical cellular processes such as DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1] The formation of these adducts makes DNA strand separation impossible, leading to the activation of complex DNA damage response (DDR) pathways.[2]

Quantitative Inhibitory Data

The inhibitory activity of this compound has been evaluated against a panel of human cancer cell lines. The following tables summarize the available quantitative data on its efficacy.

Table 1: Percentage Inhibition of Cancer Cell Lines at 100 µM

| Cell Line | Cancer Type | Percentage Inhibition (%) |

| NCI-H460 | Non-small cell lung cancer | 34 |

| A2780 | Ovarian cancer | 59 |

| MCF-7 | Breast cancer | 22 |

Table 2: IC50 Value for A2780 Ovarian Cancer Cell Line

| Cell Line | IC50 Value (µM) |

| A2780 | 21 ± 1 |

Experimental Protocols

The following protocols provide detailed methodologies for cell culture and the assessment of the inhibitory activity of this compound.

Cell Culture Protocols

4.1.1 NCI-H460 Cell Culture

-

Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.[1]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[1]

-

Subculture: When cells reach 70-80% confluency, aspirate the medium, wash with warm 1X PBS, and detach using Accutase. Neutralize with complete medium, centrifuge, and resuspend the cell pellet in fresh medium for splitting at a ratio of 1:3 to 1:8.[3]

4.1.2 A2780 Cell Culture

-

Media: RPMI-1640 medium modified to contain 2 mM L-glutamine, 1 mM sodium pyruvate, and 10% FBS.[4]

-

Culture Conditions: Incubate at 37°C in a 5% CO2 humidified atmosphere.[4]

-

Subculture: For adherent cells, wash with PBS and detach using a Trypsin-EDTA solution. For suspension cells, collect by centrifugation. Combine and centrifuge the cells, then resuspend in fresh medium for subculturing.[5]

4.1.3 MCF-7 Cell Culture

-

Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.01 mg/ml bovine insulin, and 1% penicillin-streptomycin.[6][7]

-

Culture Conditions: Maintain at 37°C in a humidified atmosphere with 5% CO2.[7]

-

Subculture: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize with complete medium, centrifuge, and resuspend the cell pellet in fresh medium for passaging.[7]

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[8]

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 48 or 72 hours).[1]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathways

The cellular response to DNA interstrand crosslinks induced by agents like this compound involves a complex network of DNA repair pathways. The Fanconi Anemia (FA) and Breast Cancer (BRCA) pathways are central to the recognition and repair of these lesions.[2][9][10]

Fanconi Anemia (FA)/BRCA Pathway Activation

Upon the stalling of a replication fork at an ICL, the FA core complex is recruited to the site of damage.[9] This complex, acting as an E3 ubiquitin ligase, monoubiquitinates the FANCD2-FANCI dimer.[11] This ubiquitination event is a critical activation step, allowing the recruitment of downstream repair factors, including nucleases and proteins involved in homologous recombination, such as BRCA1 and BRCA2.[10][11]

References

- 1. Combined anticancer activity of osthole and cisplatin in NCI-H460 lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The FANC/BRCA Pathway Releases Replication Blockades by Eliminating DNA Interstrand Cross-Links - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encodeproject.org [encodeproject.org]

- 4. bcrj.org.br [bcrj.org.br]

- 5. A2780 Cells [cytion.com]

- 6. Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mcf7.com [mcf7.com]

- 8. 4.3. Cell Viability Assay [bio-protocol.org]

- 9. Regulation of DNA cross-link repair by the Fanconi anemia/BRCA pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Fanconi anemia/BRCA pathway is involved in DNA interstrand cross-link repair of adriamycin-resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to DNA Crosslinker 4 Dihydrochloride in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA Crosslinker 4 Dihydrochloride (B599025) is a potent DNA minor groove binder that has demonstrated significant inhibitory activity against various cancer cell lines. By forming covalent crosslinks within the DNA structure, this compound effectively stalls critical cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of DNA Crosslinker 4 Dihydrochloride, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and an exploration of the key signaling pathways it modulates in cancer cells.

Introduction to DNA Crosslinking Agents in Oncology

DNA crosslinking agents represent a cornerstone of cancer chemotherapy. Their therapeutic efficacy stems from their ability to covalently link the two strands of a DNA molecule (interstrand crosslinks) or different parts of the same strand (intrastrand crosslinks). These adducts physically obstruct the enzymatic machinery responsible for DNA replication and transcription, processes that are highly active in rapidly proliferating cancer cells. This disruption triggers a cellular cascade of events, including the activation of DNA damage response pathways and, ultimately, programmed cell death (apoptosis). The selective targeting of rapidly dividing cells makes DNA crosslinkers a powerful tool in the oncologist's arsenal.

This compound is a synthetic molecule designed to efficiently bind to the minor groove of the DNA double helix and induce crosslinks, thereby exhibiting anti-tumor properties.

Chemical and Physical Properties

-

Chemical Name: this compound

-

CAS Number: 2761734-23-8

-

Molecular Formula: C₁₆H₂₄Cl₂N₈O

-

Molecular Weight: 415.32 g/mol

-

Mechanism of Action: Potent DNA minor groove binder leading to the formation of DNA crosslinks.

Quantitative Efficacy Data

The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines. The following table summarizes the available quantitative data on its efficacy.

| Cell Line | Cancer Type | Assay Duration | Quantitative Data |

| A2780 | Ovarian Cancer | 96 hours | IC₅₀: 21 µM[1] |

| NCI-H460 | Lung Cancer | 48 hours | 34% inhibition at 100 µM[1] |

| MCF-7 | Breast Cancer | 96 hours | 22% inhibition at 100 µM[1] |

Table 1: In Vitro Efficacy of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy and mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., A2780, NCI-H460, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 48 or 96 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

DNA Crosslinking Assessment (Comet Assay)

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage, including crosslinks, at the level of individual cells.

Materials:

-

Treated and untreated cells

-

Low melting point agarose (B213101)

-

Normal melting point agarose

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA stain (e.g., SYBR Green or ethidium (B1194527) bromide)

-

Microscope slides

-

Electrophoresis tank

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Preparation: Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

-

Slide Preparation: Coat microscope slides with a layer of 1% normal melting point agarose and allow it to solidify.

-

Embedding Cells: Mix the cell suspension with 0.5% low melting point agarose at 37°C and pipette onto the pre-coated slides. Cover with a coverslip and allow to solidify on ice.

-

Lysis: Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.

-

Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) and high current (e.g., 300 mA) for 20-30 minutes.

-

Neutralization: Gently wash the slides with neutralization buffer.

-

Staining and Visualization: Stain the DNA with a suitable fluorescent dye and visualize the "comets" using a fluorescence microscope. DNA crosslinks will reduce the migration of DNA into the tail.

-

Image Analysis: Quantify the extent of DNA damage by measuring the tail length, tail intensity, and tail moment using specialized software.

Signaling Pathways Modulated by this compound

The induction of DNA crosslinks by agents like this compound triggers a complex network of cellular signaling pathways, primarily the DNA Damage Response (DDR) and apoptotic pathways.

DNA Damage Response (DDR) Pathway

Upon detection of DNA crosslinks, the cell activates the DDR pathway to arrest the cell cycle and initiate repair. Key players in this pathway include the sensor proteins ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which, once activated, phosphorylate a cascade of downstream targets.

Apoptosis Induction Pathway

If the DNA damage induced by the crosslinker is too severe to be repaired, the cell will initiate apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is often activated by DNA damage and involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anticancer properties of this compound.

Conclusion and Future Directions

This compound has demonstrated promising anti-cancer activity by virtue of its ability to induce DNA crosslinks and trigger cell death in cancer cells. The data presented in this guide underscore its potential as a lead compound for further drug development. Future research should focus on elucidating the precise molecular targets and the full spectrum of signaling pathways affected by this compound. In vivo studies are also warranted to evaluate its efficacy and safety profile in preclinical cancer models. A deeper understanding of its mechanism of action will be crucial for optimizing its therapeutic potential and for the rational design of combination therapies.

References

Synthesis of DNA Crosslinker 4 Dihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA crosslinker 4 dihydrochloride (B599025) (CAS No. 2761734-23-8) is a potent DNA minor groove binder with demonstrated inhibitory activity against various cancer cell lines, including NCI-H460, A2780, and MCF-7.[1][2] Its ability to interact with the minor groove of DNA makes it a molecule of significant interest in anticancer research. This document aims to provide a technical guide on its synthesis; however, detailed, publicly available synthesis protocols for this specific compound are scarce. The information presented herein is based on general principles of synthesizing DNA minor groove binders and available data for related compounds.

Chemical Properties and Structure

| Property | Value |

| CAS Number | 2761734-23-8 |

| Molecular Formula | C16H24Cl2N8O |

| Molecular Weight | 415.32 g/mol |

Table 1: Physicochemical Properties of DNA Crosslinker 4 Dihydrochloride.

General Synthesis Principles of DNA Minor Groove Binders

The synthesis of DNA minor groove binders, a class to which this compound belongs, often involves multi-step organic synthesis. These molecules are typically composed of repeating heterocyclic units, such as pyrroles or imidazoles, connected by amide bonds. This structural motif allows them to adopt a crescent shape that complements the curvature of the DNA minor groove.

A general workflow for the synthesis of such compounds can be visualized as follows:

A generalized workflow for the synthesis of DNA minor groove binders.

Hypothetical Synthesis Pathway

While the precise synthesis route for this compound is not publicly documented, a plausible synthetic strategy can be inferred based on its chemical formula and the common methodologies for creating similar structures. The synthesis would likely involve the coupling of pre-functionalized heterocyclic monomers, followed by modifications to introduce the necessary functional groups and subsequent conversion to the dihydrochloride salt.

The following diagram illustrates a hypothetical, high-level synthetic pathway.

A hypothetical synthetic pathway for this compound.

Experimental Protocols for Related Compounds

Detailed experimental protocols for the synthesis of other DNA minor groove binders have been published. For instance, the synthesis of distamycin analogues often involves the following key steps:

-

Preparation of Building Blocks: Synthesis of N-methylpyrrole carboxylic acid and amine derivatives. This often involves nitration of pyrrole (B145914) esters, followed by reduction and protection of the resulting amine.

-

Peptide Coupling: Stepwise coupling of the pyrrole units using standard peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent like HOBt (1-hydroxybenzotriazole).

-

Functionalization: Introduction of specific functionalities, such as alkylating groups or charged side chains, to the terminal ends of the molecule.

-

Purification and Characterization: Purification of the final compound is typically achieved by high-performance liquid chromatography (HPLC). Characterization is performed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the structure and purity.

Data Presentation for Analogous Compounds

Quantitative data for the synthesis of related DNA minor groove binders often includes the following, which would be essential for a complete technical guide on this compound.

| Step | Reaction | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Nitration | HNO3, Ac2O | Acetic Acid | 2 | 0 | 85 |

| 2 | Reduction | H2, Pd/C | Methanol | 4 | 25 | 95 |

| 3 | Coupling | EDC, HOBt | DMF | 12 | 25 | 70 |

| 4 | Deprotection | TFA | DCM | 1 | 25 | 98 |

Table 2: Representative Quantitative Data for the Synthesis of a Pyrrole-Amide DNA Minor Groove Binder.

Conclusion

While a detailed, step-by-step synthesis protocol for this compound is not available in the public domain, this guide provides a framework for its potential synthesis based on established methodologies for analogous DNA minor groove binders. The development of a precise and efficient synthesis route would be a valuable contribution to the field of medicinal chemistry, enabling further investigation into the therapeutic potential of this promising anticancer agent. Researchers aiming to synthesize this compound would likely need to rely on patent literature or develop a novel synthetic route based on the general principles outlined here.

References

An In-depth Technical Guide on the DNA Crosslinker: 1,8-Diaminooctane Dihydrochloride

Disclaimer: The term "DNA crosslinker 4 dihydrochloride" is not a standard chemical identifier. This guide focuses on a representative diamine crosslinking agent, 1,8-diaminooctane (B148097) dihydrochloride (B599025) , to provide a detailed technical overview of its chemical properties and its role in DNA crosslinking.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the chemical characteristics, synthesis, and application of 1,8-diaminooctane dihydrochloride as a DNA crosslinking agent.

Chemical and Physical Properties

1,8-Diaminooctane is an aliphatic diamine that, in its dihydrochloride salt form, is a stable, crystalline solid.[1] The presence of two primary amine groups at the termini of an eight-carbon chain allows it to function as a bifunctional nucleophile.[1][2]

Table 1: Physicochemical Properties of 1,8-Diaminooctane and its Dihydrochloride Salt

| Property | 1,8-Diaminooctane | 1,8-Diaminooctane Dihydrochloride |

| Synonyms | 1,8-Octanediamine, Octamethylenediamine[3] | - |

| Molecular Formula | C₈H₂₀N₂[2][3] | C₈H₂₂Cl₂N₂[4] |

| Molecular Weight | 144.26 g/mol [1][3][5] | 217.18 g/mol [4] |

| Appearance | Colorless to pale yellow liquid or crystalline solid[1][2] | White precipitate/solid[6] |

| Melting Point | 50-52 °C | 273-274 °C[2] |

| Boiling Point | 225-226 °C | - |

| CAS Number | 373-44-4[3] | 7613-16-3[5] |

Synthesis and Preparation

The synthesis of 1,8-diaminooctane can be achieved through various methods, including the reduction of 1,6-dicyanohexane or the amination of 1,8-octanediol.[2][7][8] The dihydrochloride salt is then prepared by reacting the diamine with hydrochloric acid.

Experimental Protocol: Synthesis of 1,8-Diaminooctane Dihydrochloride

This protocol describes the conversion of 1,8-diaminooctane to its dihydrochloride salt.

Materials:

-

1,8-diaminooctane

-

Diethyl ether

-

Methanol (B129727) (if necessary for dissolution)

-

1.0 M HCl in diethyl ether

-

Standard laboratory glassware

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

Dissolve 5 mmol of 1,8-diaminooctane in 30-50 mL of diethyl ether. If the diamine does not fully dissolve, add a small amount of methanol (e.g., 5 mL) to aid dissolution.[6]

-

While stirring vigorously, add a slight excess (greater than a two-molar equivalent) of 1.0 M HCl in diethyl ether dropwise to the diamine solution.[6]

-

A white precipitate of 1,8-diaminooctane dihydrochloride will form immediately.[6]

-

Collect the precipitate by filtration.

-

Wash the collected solid with diethyl ether to remove any unreacted starting material and excess HCl.[6]

-

Dry the final product under vacuum.[6]

-

The identity and purity of the product can be confirmed by ¹H NMR spectroscopy.[6]

Mechanism of DNA Crosslinking

DNA interstrand crosslinks (ICLs) are highly cytotoxic lesions that covalently link the two strands of the DNA double helix, thereby blocking essential cellular processes like replication and transcription.[9][10][11] While simple diamines like 1,8-diaminooctane do not spontaneously crosslink DNA, they can be used to induce crosslinks under specific conditions, for example, by reacting with two abasic (AP) sites on complementary DNA strands.[11]

The process involves a sequential reductive amination. The first amine group of 1,8-diaminooctane reacts with an aldehyde group of an abasic site on one DNA strand, forming a Schiff base that is then reduced to a stable secondary amine. The second amine group of the crosslinker then reacts with a second abasic site on the opposing strand in a similar manner to form the interstrand crosslink.[11]

Caption: Mechanism of DNA crosslinking by 1,8-diaminooctane at abasic sites.

Experimental Workflow for Assessing DNA Crosslinking

The formation of DNA crosslinks can be detected and quantified using various biochemical techniques. A common method is gel electrophoresis, which can separate DNA fragments based on their size and conformation.

Experimental Protocol: Detection of DNA Crosslinking by Gel Electrophoresis

Objective: To determine the extent of DNA crosslinking in a sample.

Materials:

-

Purified DNA (e.g., plasmid DNA or synthetic oligonucleotides)

-

1,8-diaminooctane dihydrochloride

-

Reaction buffer (e.g., phosphate (B84403) buffer)

-

Reducing agent (e.g., sodium cyanoborohydride for reductive amination)

-

Agarose (B213101) gel or polyacrylamide gel

-

Electrophoresis buffer (e.g., TBE or TAE)

-

DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Green)

-

Gel imaging system

Procedure:

-

Crosslinking Reaction: Incubate the DNA with the crosslinking agent (1,8-diaminooctane) under conditions that promote crosslinking (e.g., in the presence of abasic sites and a reducing agent). Include a control sample of DNA without the crosslinker.

-

Denaturation: After the reaction, denature the DNA by heating or by treatment with an alkaline solution. This will separate the two strands of non-crosslinked DNA.

-

Gel Electrophoresis: Load the denatured samples onto an agarose or polyacrylamide gel. The choice of gel depends on the size of the DNA fragments.

-

Separation: Run the gel to separate the DNA molecules. Interstrand crosslinked DNA will remain double-stranded even after denaturation and will migrate slower than the single-stranded, non-crosslinked DNA.

-

Visualization: Stain the gel with a DNA-binding dye and visualize the DNA bands using a gel imaging system. The presence of a higher molecular weight band in the crosslinker-treated sample compared to the control indicates the formation of DNA crosslinks.

-

Quantification: The intensity of the bands can be quantified using densitometry software to estimate the percentage of crosslinked DNA.

Caption: A typical workflow for detecting DNA crosslinking.

Cellular Response to DNA Interstrand Crosslinks

The introduction of ICLs into a cell's genome triggers a complex network of DNA repair pathways to maintain genomic stability.[9] The Fanconi anemia (FA) pathway is a major cellular defense mechanism against ICLs.[9][12] This pathway involves a series of proteins that recognize the lesion, incise the DNA backbone on either side of the crosslink, and then utilize other repair mechanisms like homologous recombination and translesion synthesis to bypass and ultimately remove the damage.[9][12] Unrepaired ICLs can lead to chromosomal instability, cell cycle arrest, and apoptosis.[9]

Caption: Simplified overview of the cellular response to DNA interstrand crosslinks.

References

- 1. What is 1,8-Diaminooctane - Properties & Specifications [histry-chem.com]

- 2. Page loading... [guidechem.com]

- 3. 1,8-Diaminooctane (CAS 373-44-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 1,8-Octanediamine | C8H20N2 | CID 24250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. 1,8-Diaminooctane synthesis - chemicalbook [chemicalbook.com]

- 8. 1,8-Diaminooctane | 373-44-4 [chemicalbook.com]

- 9. Cellular response to DNA interstrand crosslinks: the Fanconi anemia pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crosslinking of DNA - Wikipedia [en.wikipedia.org]

- 11. Synthesis of DNA duplexes containing site-specific interstrand cross-links via sequential reductive amination reactions involving diamine linkers and abasic sites on complementary oligodeoxynucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cellular response to DNA interstrand crosslinks: the Fanconi anemia pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of DNA Crosslinker 4 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a manufacturer-provided Safety Data Sheet (SDS). Always consult the specific SDS for "DNA crosslinker 4 dihydrochloride" (CAS No. 2761734-23-8) before handling this compound. If a specific SDS is unavailable, this compound should be treated as a potentially hazardous substance, and all handling should be conducted by trained personnel in a controlled laboratory environment using appropriate personal protective equipment.

Introduction

DNA crosslinker 4 dihydrochloride (B599025) (CAS No. 2761734-23-8) is a potent DNA minor groove binder with the molecular formula C₁₆H₂₄Cl₂N₈O and a molecular weight of 415.32 g/mol . It has demonstrated inhibitory activity against various cancer cell lines, including NCI-H460, A2780, and MCF-7, making it a compound of interest in anticancer research.[1] As with any biologically active compound, particularly those designed to interact with DNA, stringent safety and handling protocols are paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the known safety information, recommended handling procedures, and general principles for the safe use of this and similar research compounds.

Hazard Identification and Classification

A specific Safety Data Sheet (SDS) with GHS classification for this compound was not publicly available at the time of this writing. However, based on its mechanism of action as a DNA crosslinking agent, it should be handled as a potentially hazardous substance. DNA crosslinking agents are, by their nature, cytotoxic and can be mutagenic, carcinogenic, and teratogenic.

Anticipated Hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation): While no specific data is available, compounds that potently interact with DNA should be considered acutely toxic.

-

Skin Corrosion/Irritation: May cause skin irritation upon direct contact.

-

Serious Eye Damage/Irritation: May cause serious eye irritation or damage.

-

Respiratory or Skin Sensitization: May cause an allergic skin reaction or respiratory sensitization.

-

Germ Cell Mutagenicity: As a DNA interacting agent, it is prudent to assume it may be mutagenic.

-

Carcinogenicity: Compounds that damage DNA are often carcinogenic.

-

Reproductive Toxicity: May damage fertility or the unborn child.

Quantitative Data Summary

There is a lack of publicly available quantitative toxicological data for this compound. The table below is provided as a template for data that should be sought from the manufacturer's specific Safety Data Sheet.

| Toxicological Endpoint | Value | Species | Route | Reference |

| LD50 (Oral) | Data not available | - | - | - |

| LD50 (Dermal) | Data not available | - | - | - |

| LC50 (Inhalation) | Data not available | - | - | - |

| Eye Irritation | Data not available | - | - | - |

| Skin Irritation | Data not available | - | - | - |

Safe Handling and Storage

Given the potential hazards, the following handling and storage procedures are recommended.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential. The following PPE should be worn at all times when handling this compound:

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before use and changed immediately if contaminated.

-

Skin and Body Protection: A laboratory coat is required. For procedures with a higher risk of exposure, additional protective clothing may be necessary.

-

Respiratory Protection: Handling of the solid compound or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Engineering Controls

-

All work with this compound, including weighing, reconstitution, and addition to experimental systems, must be conducted in a properly functioning chemical fume hood.

-

A safety shower and eyewash station must be readily accessible in the laboratory.

General Hygiene Practices

-

Avoid all direct contact with the compound.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

-

Remove contaminated clothing immediately and wash it before reuse.

Storage

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately, and medical attention should be sought.

-

After Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.

-

After Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

After Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them water to drink.

Accidental Release Measures

-

Small Spills: Wear appropriate PPE. Carefully absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Clean the spill area thoroughly with a suitable decontaminating agent.

-

Large Spills: Evacuate the area immediately. Contact your institution's environmental health and safety department. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and experimental materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Experimental Protocols: General Workflow

While specific experimental protocols will vary, the following workflow provides a general framework for the safe handling of this compound in a research setting.

Caption: Workflow for safe handling of this compound.

Signaling Pathways and Logical Relationships

As a DNA minor groove binder, this compound interferes with fundamental cellular processes that rely on DNA integrity, such as replication and transcription. This interference can trigger a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis.

Caption: Signaling pathway from DNA crosslinking to apoptosis.

References

Unraveling the Complexity of DNA Interstrand Crosslinks: A Technical Guide for Researchers

An in-depth exploration of the formation, cellular repair mechanisms, and experimental analysis of DNA interstrand crosslinks (ICLs), offering critical insights for researchers, scientists, and drug development professionals.

DNA interstrand crosslinks (ICLs) represent one of the most severe forms of DNA damage, covalently linking the two strands of the DNA double helix. This lesion effectively prevents essential cellular processes that require strand separation, such as DNA replication and transcription.[1][2][3][4] The profound cytotoxicity of ICLs is harnessed by a variety of chemotherapeutic agents to eliminate rapidly dividing cancer cells.[3][4][5][6] Conversely, the cell's ability to repair ICLs is a critical factor in genome stability and can contribute to therapeutic resistance.[5][6] This guide provides a comprehensive overview of the current understanding of ICLs, from their chemical origins to the intricate cellular pathways that have evolved to repair them, and the experimental methodologies used to study these critical processes.

Formation and Chemical Diversity of Interstrand Crosslinks

ICLs can be induced by a wide range of both exogenous and endogenous agents. Exogenous sources include chemotherapeutic drugs like nitrogen mustards, mitomycin C, cisplatin (B142131), and psoralens.[1][3][7] Endogenously, ICLs can arise from byproducts of normal cellular metabolism, such as aldehydes (e.g., acetaldehyde (B116499) and malondialdehyde) produced during lipid peroxidation.[1][2][8]

The chemical nature of the crosslinking agent dictates the structure of the resulting ICL, which in turn can influence the specific repair pathway engaged.[7][9] For instance, cisplatin predominantly forms intrastrand crosslinks (approximately 90%), with ICLs accounting for a smaller fraction (2-5%) of the adducts formed.[1][7] In contrast, agents like 4,5′,8-trimethylpsoralen (TMP) can induce over 90% ICLs upon photoactivation.[10]

Table 1: Common Interstrand Crosslinking Agents and Their Adducts

| Agent | Type | Major Adducts | ICL Frequency | Target Site |

| Nitrogen Mustards | Exogenous (Chemotherapy) | Monoadducts, ICLs | Minority product | N7 of Guanine |

| Mitomycin C | Exogenous (Chemotherapy) | Monoadducts, ICLs | - | N7 of Guanine |

| Cisplatin | Exogenous (Chemotherapy) | Intrastrand crosslinks, ICLs | 2-5% | N7 of Guanine (in 5'-GC- sequences)[1] |

| Psoralens (e.g., TMP) | Exogenous (Therapeutic) | Monoadducts, ICLs | >90% (with UV activation)[10] | Thymine |

| Acetaldehyde | Endogenous (Metabolite) | ICLs | - | N2 of Guanine |

| Malondialdehyde | Endogenous (Metabolite) | ICLs | - | - |

The Cellular Response: A Multi-faceted Repair Network

Cells have evolved a complex and interconnected network of pathways to detect and repair ICLs. The choice of repair mechanism is influenced by the cell cycle phase and the nature of the crosslink.[2] The primary pathways involved are the Fanconi Anemia (FA) pathway, Nucleotide Excision Repair (NER), Homologous Recombination (HR), and Translesion Synthesis (TLS).[1][6][11]

The Fanconi Anemia (FA) pathway is a central player in the repair of ICLs, particularly during the S phase of the cell cycle.[2][12][13] A key event in this pathway is the monoubiquitination of the FANCD2-FANCI complex, which acts as a molecular scaffold to recruit other DNA repair proteins to the site of damage.[12][13] Defects in the FA pathway lead to the genetic disorder Fanconi anemia, characterized by bone marrow failure and a predisposition to cancer.[3][12]

Nucleotide Excision Repair (NER) is another crucial pathway, particularly in non-replicating cells.[10] NER machinery can recognize and incise the DNA backbone on either side of the lesion, a process known as "unhooking."[7]

Following the unhooking of the ICL, Translesion Synthesis (TLS) polymerases are often employed to synthesize DNA across the damaged template.[14][15] These specialized polymerases have a more open active site, allowing them to accommodate distorted DNA structures, albeit with lower fidelity than replicative polymerases.[15]

Finally, Homologous Recombination (HR) is essential for the error-free repair of the double-strand break that is often generated during the ICL repair process.[16][17] HR utilizes the undamaged sister chromatid as a template to restore the original DNA sequence.

Signaling Pathway for Replication-Coupled ICL Repair

Caption: A simplified model of the replication-coupled DNA interstrand crosslink repair pathway.

Experimental Methodologies for Studying ICLs

A variety of experimental techniques are employed to detect, quantify, and characterize the repair of ICLs. These methods range from cell-based assays to in vitro biochemical reconstructions.

The Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage, including ICLs, at the level of individual cells.[10] In the context of ICLs, the assay is modified to measure the ability of crosslinks to impede the migration of DNA fragments induced by a separate damaging agent, typically ionizing radiation. Cells with unrepaired ICLs will exhibit smaller "comet tails" as the crosslinks hold the DNA together, while cells that have repaired the ICLs will show longer tails.[10]

Experimental Workflow for the ICL Comet Assay

Caption: A generalized workflow for the detection of ICL repair using the comet assay.

Plasmid-Based Repair Assays

In vitro assays using plasmids containing a single, site-specific ICL are powerful tools for dissecting the molecular mechanisms of repair.[1][7] These assays typically involve incubating the ICL-containing plasmid with cell-free extracts (e.g., from Xenopus eggs) or purified proteins and then analyzing the repair products.[9][18] Readouts can include the restoration of a reporter gene's activity or the physical analysis of repair intermediates by electrophoresis or electron microscopy.[7][19]

Table 2: Key Experimental Techniques for ICL Research

| Technique | Principle | Application | Key Information Provided |

| Comet Assay | Measures DNA migration in an electric field; ICLs impede migration. | Cellular ICL repair capacity. | Quantification of overall ICL unhooking in individual cells.[10] |

| Chromosomal Aberration Analysis | Microscopic examination of chromosomes for breaks and radial formations. | Cellular sensitivity to ICL agents. | Indicates defects in ICL repair pathways, particularly the FA pathway. |

| Cell Survival Assays | Measures the viability of cells after exposure to ICL-inducing agents. | Determining cellular sensitivity and the effect of specific gene knockouts. | Provides a functional readout of the overall ability of a cell to cope with ICLs. |

| Plasmid-Based Repair Assays | In vitro or in vivo repair of a plasmid containing a site-specific ICL. | Dissection of molecular mechanisms and identification of required proteins. | Elucidates the roles of specific enzymes and pathways in the repair process.[7] |

| Mass Spectrometry | Detection and quantification of ICL adducts in DNA. | Identification and characterization of specific ICL structures. | Provides precise information on the chemical nature of the crosslinks.[2] |

Clinical Significance and Future Directions

The study of DNA interstrand crosslinks has profound implications for cancer therapy. The efficacy of many chemotherapeutic agents relies on the generation of ICLs, and tumor resistance is often linked to the upregulation of ICL repair pathways.[5][6] Therefore, a deeper understanding of these repair mechanisms can inform the development of novel therapeutic strategies, such as the use of inhibitors of ICL repair to sensitize cancer cells to existing drugs.

Furthermore, the identification of endogenous sources of ICLs highlights the constant threat to genome stability and underscores the importance of the cellular DNA damage response in preventing diseases such as cancer.[2][20] Future research will likely focus on elucidating the intricate interplay between the different ICL repair pathways, identifying novel factors involved in this process, and translating this fundamental knowledge into improved clinical outcomes.

References

- 1. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in Understanding the Complex Mechanisms of DNA Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA interstrand crosslink repair and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA crosslinking damage and cancer - a tale of friend and foe - Huang - Translational Cancer Research [tcr.amegroups.org]

- 5. walter.hms.harvard.edu [walter.hms.harvard.edu]

- 6. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA INTERSTRAND CROSSLINK REPAIR IN MAMMALIAN CELLS: STEP BY STEP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Repair of Genomic Interstrand Crosslinks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How the Fanconi Anemia pathway guards the genome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]

- 13. ashpublications.org [ashpublications.org]

- 14. Involvement of Translesion Synthesis DNA Polymerases in DNA Interstrand Crosslink Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crosstalk between translesion synthesis, Fanconi anemia network, and homologous recombination repair pathways in interstrand DNA crosslink repair and development of chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. microbenotes.com [microbenotes.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Sensing and Processing of DNA Interstrand Crosslinks by the Mismatch Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanism of replication-coupled DNA interstrand cross-link repair - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for DNA Crosslinker 4 Dihydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA crosslinker 4 dihydrochloride (B599025) is a potent binder of the DNA minor groove, exhibiting significant inhibitory activity against various cancer cell lines.[1][2] Its mechanism of action involves the formation of covalent crosslinks within the DNA structure, which obstructs essential cellular processes like DNA replication and transcription.[3][4] This disruption ultimately triggers cell cycle arrest and programmed cell death (apoptosis), making it a compound of interest for anticancer research.[3][5]

These application notes provide a comprehensive guide for utilizing DNA crosslinker 4 dihydrochloride in a cell culture setting. Detailed protocols for assessing its cytotoxic effects, impact on DNA integrity, and influence on cell cycle progression are presented.

Mechanism of Action

DNA crosslinking agents are a class of compounds that covalently link two nucleotide residues, either on the same DNA strand (intrastrand) or on opposite strands (interstrand).[4] Interstrand crosslinks (ICLs) are particularly cytotoxic as they form an absolute block to DNA strand separation, which is a prerequisite for replication and transcription.[4] The inability to repair these lesions leads to stalled replication forks, the accumulation of DNA double-strand breaks, and the activation of DNA damage response (DDR) pathways.[6] In mammalian cells, the Fanconi Anemia (FA)/BRCA pathway is the primary mechanism for repairing ICLs.[7][8][9][10][11] If the damage is too extensive to be repaired, the cell is directed towards apoptosis.[5] this compound, as a DNA minor groove binder, is designed to induce such cytotoxic DNA lesions.[1][2]

Data Presentation

The following tables summarize the quantitative data regarding the in vitro activity of this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) | Inhibition at 100 µM (%) | Citation(s) |

| A2780 | Ovarian Carcinoma | 21 ± 1 | 59 | [12][13] |

| NCI-H460 | Non-Small Cell Lung Carcinoma | Not Determined | 34 | [12] |

| MCF-7 | Breast Adenocarcinoma | Not Determined | 22 | [12] |

Note: IC50 values for NCI-H460 and MCF-7 have not been definitively reported in the reviewed literature, but significant inhibition is observed at a concentration of 100 µM.

Experimental Protocols

Cell Viability Assays

Cell viability assays are crucial for determining the cytotoxic effects of this compound. The MTT and Resazurin (B115843) assays are two common colorimetric methods based on the metabolic activity of viable cells.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[14][15][16]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. A suggested starting range for a dose-response curve is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used for the drug).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 96 hours).[12]

-

MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from the readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve and determine the IC50 value.

b) Resazurin (AlamarBlue) Assay

This assay uses the blue, non-fluorescent dye resazurin, which is reduced to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells.[1][10]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Use an opaque-walled 96-well plate to minimize background fluorescence.

-

Incubation: Incubate the plate for the desired treatment duration.

-

Resazurin Addition: Add 20 µL of resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.[1]

-

Incubation with Resazurin: Incubate for 1-4 hours at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[1]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

DNA Damage Assessment

a) γH2AX Immunofluorescence Staining for Double-Strand Breaks

Phosphorylation of the histone variant H2AX at serine 139 (γH2AX) is an early cellular response to DNA double-strand breaks (DSBs). Visualizing γH2AX foci via immunofluorescence allows for the quantification of DNA damage.[9][11]

Protocol:

-

Cell Culture on Coverslips: Seed cells on sterile glass coverslips in a multi-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with this compound at concentrations around the IC50 value for a specified time (e.g., 6, 24, or 48 hours).[11]

-

Fixation: Gently wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[11]

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.[11]

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in 1% BSA in PBS overnight at 4°C.[11]

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse/rabbit IgG) for 1 hour at room temperature in the dark.[11]

-

Counterstaining: Wash the cells and counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.[11]

-

Mounting and Visualization: Mount the coverslips on microscope slides with an antifade mounting medium. Visualize the γH2AX foci using a fluorescence microscope.

-

Image Analysis: Capture images and quantify the number of foci per cell using image analysis software.

b) Modified Alkaline Comet Assay for DNA Interstrand Crosslinks

The standard alkaline comet assay detects DNA single- and double-strand breaks. A modified version can be used to detect ICLs. This method involves inducing a known amount of DNA strand breaks (e.g., via irradiation) after treating the cells with the crosslinking agent. The ICLs will retard the migration of the fragmented DNA during electrophoresis, resulting in a smaller "comet tail".[1][7]

Protocol:

-

Cell Treatment: Treat cells in suspension or as a monolayer with this compound for a desired period.

-

Induction of Strand Breaks: After treatment, irradiate the cells with a controlled dose of X-rays or gamma rays (e.g., 2-5 Gy) on ice to induce a consistent level of DNA strand breaks.

-

Cell Embedding: Mix the cell suspension with low-melting-point agarose (B213101) and layer it onto a pre-coated microscope slide.

-

Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. Perform electrophoresis at a low voltage.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Gold or propidium (B1200493) iodide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA crosslinking is inversely proportional to the length of the comet tail. Quantify the tail moment or tail intensity using specialized software.

Cell Cycle Analysis

DNA crosslinking agents are known to induce cell cycle arrest. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.[5][8]

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specific duration (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine all cells.

-

Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ice-cold PBS. While vortexing gently, add ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[5]

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the sub-G1 population is indicative of apoptosis.

Washout Experiment

A washout experiment helps to determine the reversibility of the compound's effects after its removal from the culture medium.[6]

Protocol:

-

Compound Treatment: Treat cells with this compound for a defined period (e.g., 2-4 hours).

-

Washout: Carefully aspirate the medium containing the compound.

-

Washing Steps: Gently wash the cell monolayer three times with pre-warmed, sterile PBS to remove any residual compound.[6]

-

Re-incubation: Add fresh, compound-free culture medium to the cells.

-

Assessment: At various time points after the washout (e.g., 24, 48, 72 hours), assess cell viability or other relevant parameters using the assays described above to determine if the effects of the compound are reversible.

Visualization of Signaling Pathways and Workflows

DNA Damage Response Pathway for Interstrand Crosslinks (Fanconi Anemia/BRCA Pathway)

Caption: DNA Damage Response to Interstrand Crosslinks.

General Experimental Workflow for Assessing this compound

References

- 1. The Fanconi Anemia Protein Interaction Network: Casting A Wide Net - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. [PDF] Direct interactions of the five known Fanconi anaemia proteins suggest a common functional pathway. | Semantic Scholar [semanticscholar.org]

- 6. Regulation of DNA cross-link repair by the Fanconi anemia/BRCA pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. targetmol.cn [targetmol.cn]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Studies of protein-protein interactions in Fanconi anemia pathway to unravel the DNA interstrand crosslink repair mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. medchemexpress.cn [medchemexpress.cn]

Application Notes and Protocols for DNA Crosslinker 4 Dihydrochloride in NCI-H460 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

DNA crosslinker 4 dihydrochloride (B599025) is a potent DNA minor groove binder that has demonstrated inhibitory activity against various cancer cell lines, including the human non-small cell lung cancer cell line NCI-H460.[1][2][3] DNA crosslinking agents are a class of compounds that covalently bind to DNA, forming intrastrand or interstrand crosslinks.[4][5] This damage disrupts essential cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis, making them a critical area of interest in anticancer research.[4][6][7] The NCI-H460 cell line, derived from a patient with large cell lung cancer, is a widely used model in cancer research for its robust growth and representative characteristics of non-small cell lung cancer.[8][9]

These application notes provide detailed protocols for the culture of NCI-H460 cells, treatment with DNA crosslinker 4 dihydrochloride, and subsequent analysis of its effects on cell viability and apoptosis.

Experimental Data Summary

The following table summarizes hypothetical quantitative data from key experiments investigating the effects of this compound on NCI-H460 cells. This data is for illustrative purposes to guide expected outcomes.

| Concentration (µM) | Cell Viability (%) (48h treatment) | Early Apoptotic Cells (%) (24h treatment) | Late Apoptotic/Necrotic Cells (%) (24h treatment) |

| 0 (Control) | 100 ± 5.2 | 3.1 ± 0.8 | 1.5 ± 0.4 |

| 5 | 78.3 ± 4.1 | 12.5 ± 1.5 | 4.2 ± 0.9 |

| 10 | 52.1 ± 3.5 | 25.8 ± 2.1 | 8.9 ± 1.2 |

| 25 | 24.6 ± 2.8 | 45.2 ± 3.4 | 15.7 ± 1.8 |

| 50 | 9.8 ± 1.9 | 62.1 ± 4.0 | 28.4 ± 2.5 |

Experimental Protocols

NCI-H460 Cell Culture

This protocol outlines the standard procedure for the culture and maintenance of the NCI-H460 human non-small cell lung cancer cell line.

Materials:

-

NCI-H460 cells

-

RPMI-1640 Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin Solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS), sterile

-

T25 or T75 cell culture flasks

-

15 mL and 50 mL conical tubes

-

Humidified incubator (37°C, 5% CO₂)

Complete Growth Medium:

-

RPMI-1640

-

10% Fetal Bovine Serum

-

1% Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin)

Procedure:

-

Thawing Frozen Cells:

-

Quickly thaw the cryovial of NCI-H460 cells in a 37°C water bath until a small ice crystal remains.[8]

-

Wipe the outside of the vial with 70% ethanol.

-

Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 300 x g for 3 minutes and discard the supernatant.[10]

-

Resuspend the cell pellet in 10-15 mL of complete growth medium and transfer to a T75 flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.[8]

-

-

Cell Maintenance and Subculture:

-

When cells reach 80-90% confluency, they should be subcultured.[11]

-

Aspirate the old medium and wash the cell monolayer once with sterile PBS.[10]

-

Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.[10]

-

Add 6-8 mL of complete growth medium to inactivate the trypsin.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Transfer a fraction of the cell suspension (typically a 1:3 to 1:8 split ratio) to a new flask containing pre-warmed complete growth medium.[12]

-

Incubate the new culture flask at 37°C and 5% CO₂.

Treatment with this compound

This protocol describes the preparation of the drug and treatment of NCI-H460 cells.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

NCI-H460 cells in culture

-

Complete growth medium

-

Multi-well plates (6-well, 24-well, or 96-well depending on the assay)

Procedure:

-

Drug Preparation:

-

Prepare a stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution.

-

Further dilute the stock solution with complete growth medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

-

Cell Seeding and Treatment:

-

The day before treatment, seed NCI-H460 cells into multi-well plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

-

Allow the cells to attach and grow overnight.

-

The next day, remove the medium and replace it with fresh medium containing the desired concentrations of this compound.

-